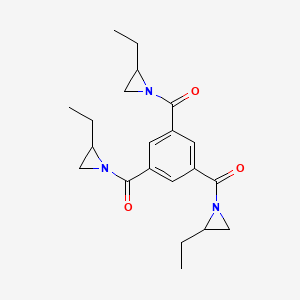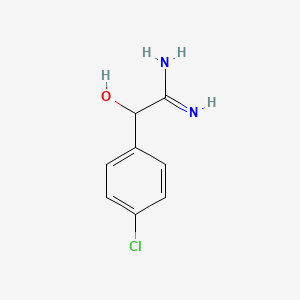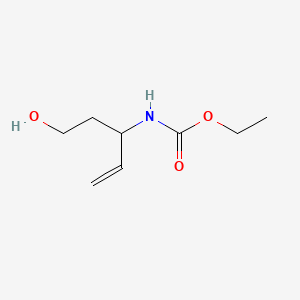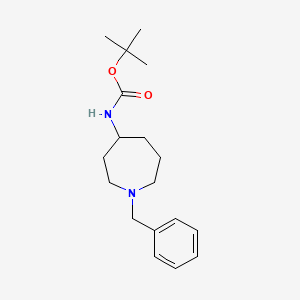
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is an organosulfur compound that features a thiol group (-SH) and a sulfate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) typically involves the reaction of ethanethiol with 2-(4-phenylbutyl)amine, followed by sulfation. The sulfation process can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted sulfation has also been explored to enhance reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to yield the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfate ester group.
Substitution: Alkyl halides can react with the thiol group in the presence of a base to form thioethers.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and sulfate ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The sulfate ester group can participate in sulfation reactions, modifying the activity of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((4-(p-Bromophenyl)butyl)amino)ethanethiol, hydrogen sulfate (ester): Similar structure but with a bromine atom on the phenyl ring.
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Contains an adamantyl group instead of a phenylbutyl group.
Uniqueness
Ethanethiol, 2-(4-phenylbutyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of a thiol group and a sulfate ester group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23464-46-2 |
|---|---|
Molekularformel |
C12H19NO3S2 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-(2-sulfosulfanylethylamino)butylbenzene |
InChI |
InChI=1S/C12H19NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,14,15,16) |
InChI-Schlüssel |
LBAPNIABYOOWDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)



![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)






